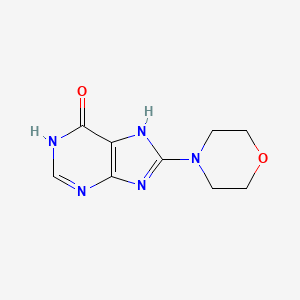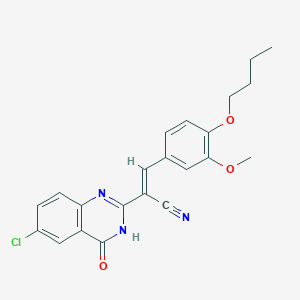![molecular formula C19H12N2O3 B6060197 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole](/img/structure/B6060197.png)
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole, also known as NDI, is a heterocyclic compound with potential applications in medicinal chemistry. This compound has a unique structure that makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to activate the p53 pathway, which is a tumor suppressor pathway that induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has also been shown to inhibit the activity of inflammatory enzymes and cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to activate the p53 pathway, which induces apoptosis in cancer cells. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that makes it a promising candidate for drug discovery and development. However, 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole also has low bioavailability, which limits its potential as a therapeutic agent.
Orientations Futures
There are several future directions for the research and development of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. One direction is the optimization of the synthesis method to improve the yield and purity of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. Another direction is the development of new formulations and delivery methods to improve the solubility and bioavailability of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole can also be modified to improve its potency and selectivity for specific targets. The potential applications of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole in the treatment of cancer and inflammatory diseases can be further explored through in vivo and clinical studies.
Méthodes De Synthèse
The synthesis method of 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole involves a multi-step process that requires expertise in organic chemistry. The first step is the synthesis of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole, which is then nitro-substituted to obtain 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole. The synthesis of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole involves the cyclization of 2-(2-aminophenyl)benzothiazoles with 1,2-naphthoquinone in the presence of a base. The nitro-substitution of 2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole is achieved by reacting it with nitric acid in the presence of sulfuric acid.
Applications De Recherche Scientifique
4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has potential applications in medicinal chemistry due to its unique structure and properties. It has been studied for its anticancer, antitumor, and anti-inflammatory activities. 4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of inflammatory enzymes and cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
16-nitro-13-oxa-19-azapentacyclo[12.6.1.03,12.04,9.018,21]henicosa-1(20),3(12),4,6,8,10,14,16,18(21)-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c22-21(23)13-8-16-19-12(10-20-16)7-15-14-4-2-1-3-11(14)5-6-17(15)24-18(19)9-13/h1-6,8-10,20H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKXJMYTDXBFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CNC3=C2C(=CC(=C3)[N+](=O)[O-])OC4=C1C5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)
![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![6-oxo-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-1-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B6060143.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(4-methylphenyl)-N'-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6060164.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6060169.png)
![N-[3-(butyrylamino)phenyl]-4-iodobenzamide](/img/structure/B6060179.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![5-bromo-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B6060200.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-3-methylbenzamide](/img/structure/B6060217.png)
![5-{[8-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6060223.png)